molecular formula C12H13ClN2O3S B12456510 3-[(Butanoylcarbamothioyl)amino]-4-chlorobenzoic acid CAS No. 530130-81-5

3-[(Butanoylcarbamothioyl)amino]-4-chlorobenzoic acid

Cat. No.: B12456510
CAS No.: 530130-81-5
M. Wt: 300.76 g/mol
InChI Key: OJCALLQKESMGGX-UHFFFAOYSA-N
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Description

3-[(Butanoylcarbamothioyl)amino]-4-chlorobenzoic acid is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound features a benzoic acid core substituted with a butanoylcarbamothioyl group and a chlorine atom, which imparts unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[(Butanoylcarbamothioyl)amino]-4-chlorobenzoic acid typically involves multi-step organic reactions One common method includes the acylation of 4-chlorobenzoic acid with butanoyl chloride in the presence of a base such as pyridine

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Solvent selection, temperature control, and reaction time are critical parameters in the industrial synthesis process.

Chemical Reactions Analysis

Types of Reactions

3-[(Butanoylcarbamothioyl)amino]-4-chlorobenzoic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.

    Substitution: The chlorine atom can be substituted with other nucleophiles like amines or thiols under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles like amines in the presence of a base such as sodium hydroxide.

Major Products

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted benzoic acid derivatives.

Scientific Research Applications

3-[(Butanoylcarbamothioyl)amino]-4-chlorobenzoic acid has diverse applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Investigated for its potential as an enzyme inhibitor or as a ligand in biochemical assays.

    Medicine: Explored for its therapeutic potential in drug development, particularly in targeting specific enzymes or receptors.

    Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of more complex molecules.

Mechanism of Action

The mechanism of action of 3-[(Butanoylcarbamothioyl)amino]-4-chlorobenzoic acid involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity or modulating their function. The carbamothioyl group may play a crucial role in its binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

  • 3-[(Acetylcarbamothioyl)amino]-4-chlorobenzoic acid
  • 3-[(Propionylcarbamothioyl)amino]-4-chlorobenzoic acid
  • 3-[(Butanoylcarbamothioyl)amino]-4-bromobenzoic acid

Uniqueness

3-[(Butanoylcarbamothioyl)amino]-4-chlorobenzoic acid is unique due to the presence of the butanoyl group, which can influence its chemical reactivity and biological activity. The chlorine atom also contributes to its distinct properties compared to similar compounds with different substituents.

Properties

CAS No.

530130-81-5

Molecular Formula

C12H13ClN2O3S

Molecular Weight

300.76 g/mol

IUPAC Name

3-(butanoylcarbamothioylamino)-4-chlorobenzoic acid

InChI

InChI=1S/C12H13ClN2O3S/c1-2-3-10(16)15-12(19)14-9-6-7(11(17)18)4-5-8(9)13/h4-6H,2-3H2,1H3,(H,17,18)(H2,14,15,16,19)

InChI Key

OJCALLQKESMGGX-UHFFFAOYSA-N

Canonical SMILES

CCCC(=O)NC(=S)NC1=C(C=CC(=C1)C(=O)O)Cl

Origin of Product

United States

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